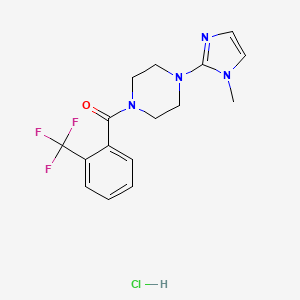![molecular formula C15H14FN5O3 B2479563 N-(3-fluorophenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide CAS No. 899742-97-3](/img/structure/B2479563.png)
N-(3-fluorophenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-fluorophenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a useful research compound. Its molecular formula is C15H14FN5O3 and its molecular weight is 331.307. The purity is usually 95%.
BenchChem offers high-quality N-(3-fluorophenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-fluorophenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anti-Inflammatory Activity : A derivative of this compound, synthesized by combining pyrazole with substituted N-(3-chloro-4-fluorophenyl)-2-(4-oxo-2-thioxothiazolidin-3-yl)acetamides, demonstrated significant anti-inflammatory activity in biological assays (Sunder & Maleraju, 2013).
Imaging Applications : The compound has applications in positron emission tomography (PET) imaging. Specifically, derivatives like DPA-714, which have a fluorine atom in their structure, enable labeling with fluorine-18 for in vivo imaging, an essential technique in medical diagnostics (Dollé et al., 2008); (Damont et al., 2015).
Cytotoxic Activity : A study on the cytotoxic activity of certain pyrazolo[3,4-d]pyrimidine derivatives found one compound displaying considerable inhibition against several cancer cell lines, highlighting its potential as an anticancer agent (Al-Sanea et al., 2020).
Synthesis of Isotope-Labeled Compounds : The compound has been used in the synthesis of stable isotope-labeled antibacterial agents, demonstrating its utility in the development of new pharmaceuticals (Lin & Weaner, 2012).
Antitumor Properties : Synthesis of 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives showed that some of these compounds have mild to moderate antitumor activity against human breast adenocarcinoma cell lines, suggesting potential therapeutic applications (El-Morsy et al., 2017).
Imaging of Neurodegenerative Disorders : The compound has been studied for its potential as an imaging agent for peripheral benzodiazepine receptors, which are of interest in the study of neurodegenerative disorders (Fookes et al., 2008).
Synthesis of Novel Isoxazolines and Isoxazoles : The compound has been involved in the synthesis of new isoxazolines and isoxazoles, highlighting its versatility in organic chemistry (Rahmouni et al., 2014).
Adenosine Receptor Probes : Derivatives of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine, related to the compound , have been synthesized as potent and selective antagonists for the human A2A adenosine receptor, useful in neurology and pharmacology studies (Kumar et al., 2011).
Novel Antibacterial Agents : Research into novel oxazolidinone antibiotics has utilized derivatives of this compound, demonstrating its potential in addressing multi-drug-resistant bacteria (Cheung et al., 2010).
Psoriasis Treatment : The compound has been investigated in the context of psoriasis treatment, with specific derivatives showing potent activity in animal models of the disease (Li et al., 2016).
Propiedades
IUPAC Name |
N-(3-fluorophenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5O3/c16-10-2-1-3-11(6-10)19-13(23)8-20-9-17-14-12(15(20)24)7-18-21(14)4-5-22/h1-3,6-7,9,22H,4-5,8H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUNSMFSYRUOIAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)CN2C=NC3=C(C2=O)C=NN3CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethoxyphenethyl)-2-(3-(2-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2479480.png)
![Methyl 2-(2-oxa-8-azaspiro[4.5]decan-3-yl)acetate;hydrochloride](/img/structure/B2479483.png)

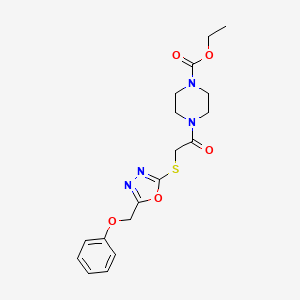
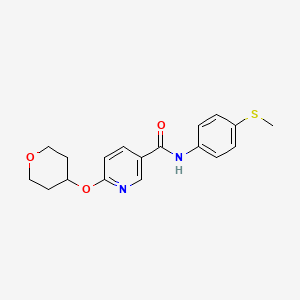
![Ethyl 2-[4-[(5,6-diphenylpyrazin-2-yl)-propan-2-ylamino]butoxy]acetate](/img/structure/B2479490.png)
![[6-(3-Methoxyphenoxy)pyridin-3-yl]methanamine](/img/structure/B2479491.png)
![5-bromo-2-methoxy-4-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B2479492.png)
![ethyl N-[(2,4-difluorophenyl)carbamothioyl]carbamate](/img/structure/B2479493.png)
![3-(3-Fluorophenyl)-6-(2-morpholin-4-yl-2-oxoethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2479494.png)
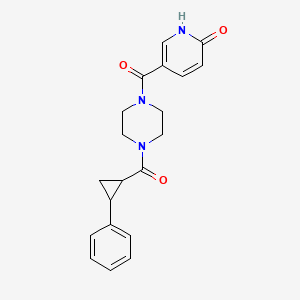
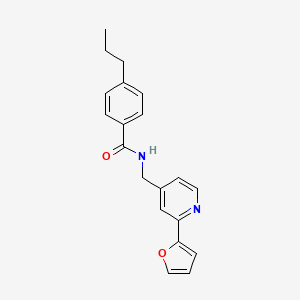
![2-((8-fluoro-5H-pyrimido[5,4-b]indol-4-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2479501.png)
